molecular formula C13H14N2O B12918939 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one CAS No. 184584-17-6

5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one

Cat. No.: B12918939
CAS No.: 184584-17-6
M. Wt: 214.26 g/mol
InChI Key: NZRRNYAPEQWIQP-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4(1H)-pyrimidinone: A simpler pyrimidinone derivative with similar structural features.

    6-Phenyl-2,4-dihydropyrimidin-4-one: Another pyrimidinone compound with a phenyl group at the 6-position.

Uniqueness

5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one is unique due to the presence of both ethyl and methyl groups along with a phenyl group, which may confer distinct chemical and biological properties compared to other pyrimidinone derivatives.

Properties

CAS No.

184584-17-6

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O/c1-3-11-12(10-7-5-4-6-8-10)14-9(2)15-13(11)16/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

NZRRNYAPEQWIQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)C)C2=CC=CC=C2

Origin of Product

United States

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